molecular formula C8H6ClFO2 B13966559 5-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-ol

5-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B13966559
M. Wt: 188.58 g/mol
InChI Key: NIAGRLYDGOZLIN-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-4-fluoro-2-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the benzofuran ring. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-chloro-4-fluoro-2,3-dihydro-3-benzofuranone.

    Reduction: Formation of 5-chloro-4-fluoro-2,3-dihydrobenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dihydro-3-benzofuranol
  • 4-Fluoro-2,3-dihydro-3-benzofuranol
  • 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

Uniqueness

5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol is unique due to the presence of both chloro and fluoro substituents on the benzofuran ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C8H6ClFO2/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5,11H,3H2

InChI Key

NIAGRLYDGOZLIN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2F)Cl)O

Origin of Product

United States

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